2-(3,4-Dichlorophenoxy)acetohydrazide
Overview
Description
Biochemical Analysis
Biochemical Properties
2-(3,4-Dichlorophenoxy)acetohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer . The interaction with c-Met kinase involves binding to the hinge region of the enzyme, leading to inhibition of its activity. This interaction is crucial for its antiproliferative effects on cancer cells.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have antiproliferative activities against cancer cell lines such as MCF-7, HT-29, and A549 . These effects are mediated through the inhibition of c-Met kinase, leading to reduced cell proliferation and migration. Additionally, it has been shown to alter the expression of stress defense genes and proteins, enhancing the cell’s ability to respond to stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hinge region of c-Met kinase, leading to the inhibition of its kinase activity . This inhibition prevents the autophosphorylation of the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation and migration. Additionally, molecular docking studies have confirmed that this compound selectively binds to c-Met kinase, further validating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in gene expression and cellular metabolism . For instance, it has been observed to induce lung inflammation and alter the pulmonary transcriptome profile in animal models . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects. For example, chronic exposure to high doses of this compound has been associated with hepatic, renal, and pancreatic damage in rats . These effects are dose-dependent, with higher doses leading to more severe damage. Additionally, the compound has been shown to induce lung inflammation and alter the expression of genes involved in the small cell lung cancer pathway .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as tfdA and tfdB, which are responsible for the degradation of 2,4-dichlorophenoxyacetic acid . These enzymes catalyze the initial cleavage of the ether bond, leading to the formation of intermediate metabolites. The compound’s involvement in these metabolic pathways highlights its role in modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with transporters that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation within specific tissues are influenced by its interactions with binding proteins. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize to the endoplasmic reticulum, where it interacts with enzymes involved in phenylpropanoid metabolism . This localization is crucial for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
The synthesis of 2-(3,4-Dichlorophenoxy)acetohydrazide typically involves the reaction of 3,4-dichlorophenol with chloroacetic acid to form 2-(3,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield this compound . The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production .
Chemical Reactions Analysis
2-(3,4-Dichlorophenoxy)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3,4-Dichlorophenoxy)acetohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
2-(3,4-Dichlorophenoxy)acetohydrazide can be compared with other similar compounds such as:
2-(2,4-Dichlorophenoxy)acetohydrazide: Similar in structure but with different chlorine substitution patterns.
2-(3,4-Dichlorophenoxy)acetic acid: The precursor in the synthesis of this compound.
2-(3,4-Dichlorophenoxy)acetyl chloride: Another related compound used in synthetic chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in various fields of research .
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c9-6-2-1-5(3-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNOLANCJVKMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404516 | |
Record name | 2-(3,4-dichlorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32022-41-6 | |
Record name | 2-(3,4-Dichlorophenoxy)acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32022-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4-dichlorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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